Home > Products > Screening Compounds P57816 > 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol - 36133-00-3

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Catalog Number: EVT-357383
CAS Number: 36133-00-3
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol serves as a crucial structural scaffold in medicinal chemistry, particularly in developing compounds targeting the central nervous system. Derivatives of this compound have shown potential for various neurological and psychiatric disorders by interacting with neurotransmitter receptors, particularly dopamine and NMDA receptors. [, , , , , ] This analysis will focus on the scientific research applications of this scaffold and its derivatives, excluding information related to drug use, dosage, and side effects.

Future Directions
  • Developing Isoform-Selective AC Modulators: The identification of SKF-83566 as a selective AC2 inhibitor highlights the potential of this scaffold for developing isoform-selective adenylyl cyclase modulators. [] Future research could focus on optimizing the potency and selectivity of such compounds to target specific AC isoforms for therapeutic benefit.
  • Exploring Allosteric Modulation of Sigma-1 Receptors: Research suggests that allosteric modulation of sigma-1 receptors using derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol could potentially lead to novel anti-seizure and antidepressant therapies with fewer side effects compared to orthosteric ligands. [, ]
  • Investigating the Role of eCB-LTD in Addiction: Research suggests that cocaine administration can disrupt endocannabinoid (eCB)-mediated long-term depression (LTD) in the nucleus accumbens, a brain region crucial for addiction. This disruption involves dopamine D1 receptors and NMDA receptors, highlighting the complex interplay between these systems in cocaine addiction. [] Further research utilizing 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol derivatives could help unravel the precise mechanisms underlying these interactions and contribute to developing novel therapeutic strategies for cocaine addiction.

(5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390)

  • Compound Description: SCH 23390 is a potent and selective dopamine D1 receptor antagonist [, , , , , , , ]. It is widely used as a pharmacological tool to investigate the role of D1 receptors in various biological processes. Studies have shown that SCH 23390 can block the behavioral effects of D1 agonists, such as SKF 81297, indicating its antagonistic properties at D1 receptors []. Additionally, SCH 23390 has been used to investigate the role of D1 receptors in animal models of neurological and psychiatric disorders [, , ].

8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

  • Compound Description: This compound serves as a dopamine D1 antagonist, demonstrating efficacy in inhibiting the conditioned avoidance behavior in rats []. It is structurally similar to SCH 23390 and exhibits comparable pharmacological properties. Notably, it has been explored for its potential antipsychotic effects.

3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine (JNJ-42314415)

  • Compound Description: JNJ-42314415 acts as a centrally active phosphodiesterase 10A (PDE10A) inhibitor []. Demonstrating efficacy in animal models by antagonizing stimulant-induced behavior and inhibiting conditioned avoidance behavior, this compound holds promise as a potential antipsychotic drug.

(S)-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7 -ol (SCH 23388)

  • Compound Description: SCH 23388 is the less active enantiomer of the potent D1 antagonist SCH 23390 []. Its lower potency compared to SCH 23390 highlights the importance of stereochemistry in determining the pharmacological activity of these compounds.
  • Compound Description: SCH 39166 is another selective D1 receptor antagonist [, , ]. Similar to SCH 23390, it effectively blocks the behavioral effects of D1 agonists, further confirming its D1 receptor antagonism.

(R)-7-bromo-8-hydroxyl-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzaze pine (R-SKF 83566)

  • Compound Description: R-SKF 83566 acts as a selective D1 receptor antagonist [, , ]. It is structurally similar to SCH 23390 and exhibits a similar pharmacological profile, indicating that substitutions at the 8-position of the benzazepine ring can be modified while retaining D1 receptor selectivity.

(R)-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol (R-SKF 83692)

  • Compound Description: R-SKF 83692, a D1 receptor antagonist, exhibits stereoselectivity in its actions, with the R-enantiomer displaying higher potency than its S-enantiomer []. This observation emphasizes the crucial role of stereochemistry in influencing the pharmacological activity of these benzazepine derivatives.

2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol (RS-SKF 83692)

  • Compound Description: RS-SKF 83692 serves as a racemic mixture of the D1 antagonist, SKF 83692 []. Its activity is likely driven by the R-enantiomer, as is common for many chiral drugs.
  • Compound Description: Org 5222 is a potential antipsychotic compound with dopamine D2 antagonistic properties []. Unlike typical neuroleptics, Org 5222 also possesses potent antiserotonergic, antihistaminergic, and dopamine D1 antagonistic effects, suggesting a broader pharmacological profile.

7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol

  • Compound Description: This compound is a central building block for a series of NR2B-selective NMDA receptor antagonists []. Introducing various N-linked residues to this core structure has led to the development of potent and selective NR2B antagonists, such as WMS-1405 (compound 13 in the study) [].

7-methoxy-3-(4-(4-(methylthio)phenyl)butyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol (NR2B-SMe)

  • Compound Description: NR2B-SMe is a PET radioligand designed for imaging the NR2B subunit within the N-methyl-D-aspartate receptor []. It exhibits high affinity for NR2B receptors and has been radiolabeled for in vivo imaging studies.

8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin -7-ol ([125I]-8-iodo-SCH 23390)

  • Compound Description: This compound is a radiolabeled derivative of SCH 23390, a selective D1 antagonist [, ]. It has been used as a tool to study the binding characteristics of the D1 receptor.

(R,S)-5-(3'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methyl-[1H]-3- benzazepin-7-ol (SCH-38548)

  • Compound Description: This compound is a photoaffinity probe designed to identify and characterize the D1 dopamine receptor []. Its D1 receptor selectivity and specificity enable its use in photoaffinity labeling studies, revealing the molecular weight of the receptor.

(R,S)-5-(4'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methyl-[1H]-3- benzazepin-7-ol

  • Compound Description: This compound is a D1-selective antagonist that has been used as a precursor for the development of fluorescent probes for D1 dopamine receptors [, ]. These fluorescent ligands allow for the visualization and localization of D1 receptors in biological samples.
  • Relevance: This compound is a derivative of SCH 23390, a potent and selective D1 receptor antagonist [, ]. It shares the core structure of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol with modifications at the 5-position, where a 4'-aminophenyl group is attached. This modification allows for further derivatization and the introduction of fluorescent tags, making it a valuable tool in studying D1 receptor localization and function.

6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-[1H]-3-benzazepine (SKF 81297)

  • Compound Description: SKF 81297 is a selective D1 agonist []. It produces discriminative-stimulus effects in squirrel monkeys that are blocked by D1 antagonists, indicating its agonistic actions at D1 receptors [].

7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-[1H]-3-benzazepine (SKF 75670)

  • Compound Description: SKF 75670 acts as a partial agonist at dopamine D1 receptors []. This means it elicits a submaximal response compared to a full agonist. Its partial agonistic properties provide insights into the complexities of D1 receptor activation and signaling.

2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benazepine HCl (SKF-38393)

  • Compound Description: SKF-38393 is recognized as a partial D1-dopamine (DA) receptor agonist []. It is noteworthy for its ability to induce sustained extracellular signal-regulated kinase (ERK) 1/2 phosphorylation in specific brain regions, particularly the medial prefrontal cortex (MPC) of rats following repeated administration.

3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-[1H]-3-benz azepin e (6-Br-APB)

  • Compound Description: 6-Br-APB is a D1 agonist with stereoselective effects, with the R-enantiomer being more potent than the S-enantiomer in producing discriminative-stimulus effects in squirrel monkeys [].

6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-3-allyl-[1H]-3- benzazepine (SKF 82958)

  • Compound Description: SKF 82958 is a selective D1 agonist []. Its structural similarity to SKF 81297 suggests that it may share a similar mechanism of action, but with potential differences in potency or pharmacokinetic properties.

(+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5- tetrahydro-1H-3-benzazepin-7-ol (NNC 01-0687)

  • Compound Description: NNC 01-0687 acts as a dopamine D1 receptor antagonist []. It exhibits structural modifications compared to other D1 antagonists, particularly the presence of a nitro group and a dihydrobenzofuran moiety.
Overview

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a bicyclic compound belonging to the class of benzazepines. This compound features a seven-membered ring structure that incorporates nitrogen atoms, which contributes to its unique chemical properties. The systematic name reflects its complex structure, indicating the presence of multiple hydrogen atoms and a hydroxyl group.

Source

This compound can be synthesized through various organic chemistry methods, often involving the cyclization of precursors containing aromatic and aliphatic components. Its relevance spans medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.

Classification

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is classified as an alkaloid, specifically a benzazepine derivative. Benzazepines are known for their biological activity and potential therapeutic applications, particularly in the central nervous system.

Synthesis Analysis

Methods

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol typically involves several key steps:

  1. Formation of the Benzene Ring: Starting materials often include phenolic compounds or derivatives that can undergo nucleophilic substitution.
  2. Cyclization: The reaction may involve cyclization reactions such as Friedel-Crafts acylation or other electrophilic aromatic substitutions to form the bicyclic structure.
  3. Reduction: Subsequent reduction processes are employed to convert double bonds into single bonds and introduce hydroxyl groups.

Technical Details

A common synthetic route may involve:

  • Condensation reactions between appropriate amines and carbonyl compounds.
  • Use of catalysts such as palladium or nickel complexes to facilitate hydrogenation steps.

These methods require careful control of reaction conditions (temperature, pressure) to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol consists of:

  • A benzene ring fused with a seven-membered nitrogen-containing ring.
  • A hydroxyl group (-OH) at the 7-position.

Data

The molecular formula is C11H14NC_{11}H_{14}N, with a molecular weight of approximately 174.24 g/mol. The compound exhibits specific stereochemistry due to its cyclic nature, influencing its reactivity and biological activity.

Chemical Reactions Analysis

Reactions

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol can participate in various chemical reactions:

  1. Nucleophilic Substitution: The presence of the hydroxyl group makes it a suitable candidate for nucleophilic attack by alkyl halides.
  2. Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
  3. Formation of Derivatives: It can react with acids or bases to form salts or esters.

Technical Details

These reactions often require specific reagents and conditions (e.g., temperature control, solvent choice) to ensure high selectivity and yield.

Mechanism of Action

Process

The mechanism of action for 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol primarily involves interaction with neurotransmitter receptors in the brain. It is hypothesized to modulate dopaminergic and serotonergic pathways:

  1. Binding Affinity: The compound binds selectively to certain receptor subtypes (e.g., dopamine D2 receptors), influencing neurotransmitter release.
  2. Neurotransmitter Modulation: This binding can enhance or inhibit neurotransmission depending on the receptor type and cellular context.

Data

Research indicates that compounds within this class exhibit potential anxiolytic and antipsychotic effects based on their receptor interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic character.

Chemical Properties

The compound is stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases. It has moderate reactivity due to the presence of both aromatic and aliphatic functional groups.

Applications

Scientific Uses

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol has several notable applications in scientific research:

  1. Pharmaceutical Development: Investigated for its potential use in treating psychiatric disorders such as schizophrenia and depression due to its neuropharmacological properties.
  2. Biochemical Research: Used as a tool compound for studying receptor interactions and signaling pathways within neuronal systems.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules used in drug discovery.

Properties

CAS Number

36133-00-3

Product Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c12-10-2-1-8-3-5-11-6-4-9(8)7-10/h1-2,7,11-12H,3-6H2

InChI Key

MHMRQHMKGYLQKH-UHFFFAOYSA-N

SMILES

C1CNCCC2=C1C=CC(=C2)O

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.